molecular formula C33H38N2O B414466 2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline CAS No. 306320-56-9

2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline

Cat. No.: B414466
CAS No.: 306320-56-9
M. Wt: 478.7g/mol
InChI Key: NVXLMLINKBKLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline is a complex organic compound with a unique structure that includes multiple aromatic rings and alkyl groups

Properties

CAS No.

306320-56-9

Molecular Formula

C33H38N2O

Molecular Weight

478.7g/mol

IUPAC Name

(4-ethylphenyl)-[2,2,4-trimethyl-6-(2,2,4-trimethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone

InChI

InChI=1S/C33H38N2O/c1-8-23-13-15-24(16-14-23)30(36)35-29-18-17-25(19-26(29)22(2)20-32(35,5)6)33(7)21-31(3,4)34-28-12-10-9-11-27(28)33/h9-20,34H,8,21H2,1-7H3

InChI Key

NVXLMLINKBKLDC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C4(CC(NC5=CC=CC=C54)(C)C)C)C(=CC2(C)C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C4(CC(NC5=CC=CC=C54)(C)C)C)C(=CC2(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline under acidic conditions, followed by cyclization and further functionalization to introduce the methanone group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates. Purification steps such as recrystallization and chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2,2',2',4,4'-hexamethyl-1'-(4-ethylbenzoyl)-1,1',2,2',3,4-hexahydro-3,6'-biquinoline stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

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